3,5-Dimethoxybenzylmagnesium chloride 3,5-Dimethoxybenzylmagnesium chloride
Brand Name: Vulcanchem
CAS No.: 135808-66-1
VCID: VC21165857
InChI: InChI=1S/C9H11O2.ClH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
SMILES: COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Cl-]
Molecular Formula: C9H11ClMgO2
Molecular Weight: 210.94 g/mol

3,5-Dimethoxybenzylmagnesium chloride

CAS No.: 135808-66-1

Cat. No.: VC21165857

Molecular Formula: C9H11ClMgO2

Molecular Weight: 210.94 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxybenzylmagnesium chloride - 135808-66-1

Specification

CAS No. 135808-66-1
Molecular Formula C9H11ClMgO2
Molecular Weight 210.94 g/mol
IUPAC Name magnesium;1-methanidyl-3,5-dimethoxybenzene;chloride
Standard InChI InChI=1S/C9H11O2.ClH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Standard InChI Key TYDWBLYJIGSBPU-UHFFFAOYSA-M
SMILES COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Cl-]
Canonical SMILES COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Cl-]

Introduction

Comparative Analysis with Similar Compounds

Structural Comparison with 2,5-Dimethylbenzylmagnesium Chloride

The search results provide information about 2,5-dimethylbenzylmagnesium chloride, which differs from our target compound by having methyl groups instead of methoxy groups, and at different positions (2,5 vs 3,5):

Property2,5-Dimethylbenzylmagnesium Chloride3,5-Dimethoxybenzylmagnesium Chloride (Predicted)
Molecular FormulaC₉H₁₁ClMgC₉H₁₁ClMgO₂ (predicted)
Molecular Weight178.94 g/mol210.94 g/mol (predicted)
SubstituentsMethyl groups at positions 2,5Methoxy groups at positions 3,5
CAS Number349552-22-3Not available in search results

The 2,5-dimethylbenzylmagnesium chloride has several synonyms including "MFCD01319906" and "SCHEMBL4242001" as documented in chemical databases .

Physical and Chemical Properties

PropertyExpected ValueBasis
Physical StateSolid or solution in THF/etherBased on similar Grignard reagents
ColorOff-white to yellowishTypical for aryl Grignard reagents
SolubilitySoluble in ethers, THF; insoluble in waterCommon for organometallic compounds
StabilityAir and moisture sensitiveCharacteristic of Grignard reagents

Chemical Reactivity

As a Grignard reagent, 3,5-Dimethoxybenzylmagnesium chloride would likely exhibit the following chemical behaviors:

  • High nucleophilicity toward electrophilic centers

  • Strong basicity

  • Ability to participate in carbon-carbon bond formation reactions

  • Sensitivity to proton sources, including water and alcohols

  • Potential for metal-halogen exchange reactions

The methoxy groups at positions 3 and 5 would likely influence the electron distribution in the aromatic ring, potentially making the benzylic position more reactive compared to unsubstituted benzylmagnesium chloride due to the electron-donating nature of the methoxy substituents.

Applications in Organic Synthesis

General Applications of Benzylmagnesium Chloride Derivatives

Benzylmagnesium chloride derivatives are widely used in organic synthesis for various transformations. The patent information suggests potential applications for similar compounds:

"The method for synthesizing the dimethylbenzyl butyrate ortho ester essence by the one-pot method comprises the following steps: benzyl chloride, magnesium chips and butyric anhydride are used as raw materials..."

This indicates that one potential application is in the synthesis of esters and ortho esters, which are important in fragrance and flavor chemistry.

Predicted Applications for 3,5-Dimethoxybenzylmagnesium Chloride

Based on the reactivity patterns of similar compounds, 3,5-Dimethoxybenzylmagnesium chloride would likely find applications in:

  • Formation of 3,5-dimethoxybenzyl alcohols via reaction with aldehydes or ketones

  • Synthesis of 3,5-dimethoxybenzyl substituted compounds through nucleophilic addition reactions

  • Preparation of unsymmetrical diarylmethanes via coupling reactions

  • Synthesis of pharmaceutical intermediates containing the 3,5-dimethoxybenzyl moiety

Synthetic Methodologies and Reaction Conditions

The available search results suggest that synthesis of benzylmagnesium chloride derivatives typically involves specific reaction conditions. For example, patent CN113173850A describes:

"The molar ratio of benzyl chloride, magnesium chips, acetone and butyric anhydride is 1: (0.9-1.3): (1.0-1.4): (0.9-1.3)"

Additionally, the patent mentions:

"The specific solvent is one or two mixed solvents of tetrahydrofuran, benzene, toluene, ethylbenzene, xylene, 2-methyltetrahydrofuran, cyclopentyl methyl ether, etc."

For the synthesis of 3,5-Dimethoxybenzylmagnesium chloride, these conditions might be adapted with:

  • Temperature control between 40-60°C

  • Reaction time of 3-6 hours

  • Nitrogen atmosphere protection

  • Use of iodine as an initiator

  • Controlled addition of the benzyl chloride derivative

Analytical Methods for Characterization

Spectroscopic Methods

For the characterization of 3,5-Dimethoxybenzylmagnesium chloride, the following analytical techniques would likely be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the aromatic protons, methoxy groups, and benzylic position

  • Infrared (IR) Spectroscopy: Would display characteristic bands for the aromatic ring and methoxy groups

  • Mass Spectrometry (MS): Would confirm the molecular weight and fragmentation pattern

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